(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2.ClH/c1-21(2)10-11-22(18(23)9-7-15-5-4-12-25-15)19-20-16-13-14(24-3)6-8-17(16)26-19;/h4-9,12-13H,10-11H2,1-3H3;1H/b9-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHILNSWLBSTO-BXTVWIJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C=CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)/C=C/C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include dimethylamine, methoxybenzo[d]thiazole, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization, chromatography, and drying under vacuum. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in areas such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Core Heterocycle Comparisons
- Benzo[d]thiazole vs. Thiazolidinone/Thiadiazole Derivatives: The target compound’s benzo[d]thiazole core distinguishes it from thiazolidinone derivatives (e.g., compounds 9–13 in ), which exhibit a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl scaffold. The benzo[d]thiazole’s aromaticity may enhance π-π stacking interactions in biological systems compared to the non-aromatic thiazolidinone. Similarly, thiadiazole derivatives () lack the fused benzene ring but share sulfur-containing heterocycles critical for electronic properties.
Substituent Effects
- Methoxy Group :
The 5-methoxy substitution on the benzo[d]thiazole is analogous to the 4-methoxyphenyl group in compound 9 (), which may improve solubility or modulate steric effects. - Thiophen-2-yl Acrylamide :
The (E)-3-(thiophen-2-yl)acrylamide linker is structurally distinct from the nitro-furyl or indole substituents in (compounds 10,12–13 ). Thiophene’s electron-rich nature could enhance binding to hydrophobic pockets in enzymes or receptors.
Side Chain Variations
Table 1: Structural and Physicochemical Comparison
Pharmacological and Functional Comparisons
Enzyme Inhibition Potential
Bioactivity and Therapeutic Indications
- Antiparasitic and Antimicrobial Activity :
Thiazole derivatives like nitazoxanide () exhibit broad-spectrum antiparasitic activity, suggesting the target compound could be optimized for similar applications.
Table 2: Functional Comparison
Biological Activity
(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews its synthesis, biological properties, and potential applications in medicine.
- Molecular Formula : C19H22ClN3O2S2
- Molecular Weight : 423.97 g/mol
- CAS Number : 1052530-81-0
- IUPAC Name : (E)-N-[2-(dimethylamino)ethyl]-N-(5-methoxybenzo[d]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide; hydrochloride
Synthesis
The synthesis of this compound typically involves multiple organic reactions, starting with the preparation of intermediate compounds followed by coupling reactions. Key reagents include dimethylamine, methoxybenzo[d]thiazole, and thiophene derivatives. The specific reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzothiazoles have demonstrated significant cytotoxicity against various tumor cell lines. A study reported that certain derivatives exhibited selective cytotoxicity against tumorigenic cell lines such as WI-38 VA-13, while sparing normal cells, indicating a promising therapeutic index .
| Compound | Cell Line | EC50 (ng/mL) |
|---|---|---|
| 15a | VA-13 | 32 |
| 15b | VA-13 | 30 |
| 15c | VA-13 | 28 |
| 15d | VA-13 | 290 |
| 15e | VA-13 | 150 |
The mechanism through which this compound exerts its biological effects may involve interaction with specific cellular pathways. For example, compounds derived from benzothiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. The inhibition of p56lck, a protein tyrosine kinase implicated in T-cell activation, has been observed with certain derivatives having IC50 values in the nanomolar range .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that related compounds possess antibacterial and antifungal properties with minimal inhibitory concentrations (MICs) demonstrating effectiveness against a range of pathogens .
Case Studies
- Anticancer Study : A series of thiazole derivatives were synthesized and tested for their anticancer properties against human cancer cell lines. The study found that certain modifications to the benzothiazole moiety enhanced cytotoxicity significantly.
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally related to our compound. Results indicated effective inhibition of bacterial growth at concentrations as low as 50 μg/mL.
Q & A
Basic Research Questions
Q. What are the key steps and optimized conditions for synthesizing (E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride?
- Methodology :
- Coupling Reactions : Use polar solvents (e.g., dimethylformamide or ethanol) with catalysts like triethylamine to promote acrylamide bond formation between the benzo[d]thiazole and thiophene moieties .
- Purification : Recrystallization or column chromatography (silica gel, chloroform:acetone eluent) ensures high purity. Monitor reaction progress via TLC (Rf values: 0.12–0.2) .
- Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether, followed by vacuum drying .
- Critical Parameters :
- Temperature: 25–60°C (prevents side reactions).
- Solvent polarity: Affects reaction kinetics and yield .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the dimethylaminoethyl, methoxybenzo[d]thiazol-2-yl, and thiophen-2-yl groups. Key signals include δ ~2.2–2.5 ppm (N(CH₃)₂) and δ ~6.8–7.5 ppm (thiophene aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen bonding (if single crystals are obtainable) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, leveraging the compound’s acrylamide and thiophene moieties as interaction sites .
- Biochemical Assays :
- Enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence-based protocols).
- Cell-based assays (e.g., apoptosis via Annexin V staining) to evaluate cytotoxicity .
- Data Interpretation : Cross-validate computational predictions with in vitro results. Discrepancies may indicate off-target effects or assay-specific artifacts .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Approach :
- Purity Validation : Re-analyze compound batches via HPLC (≥98% purity) to rule out impurities affecting bioactivity .
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-Analysis : Compare structural analogs (e.g., nitro vs. methoxy substituents) to identify SAR trends influencing activity .
- Example : A study found thiophene-containing acrylamides exhibit variable antimicrobial activity due to substituent electronic effects .
Q. What methods assess the compound’s stability under physiological conditions?
- Protocols :
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., stability up to 250°C) .
- pH-Dependent Stability Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24h, followed by LC-MS quantification of degradation products .
- Key Findings : Amide bonds in acrylamide derivatives are prone to hydrolysis at extreme pH, requiring formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
